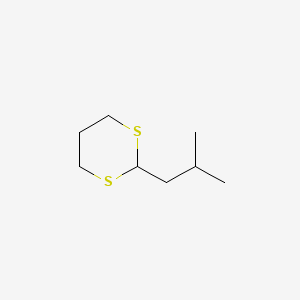

2-Isobutyl-1,3-dithiane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16S2/c1-7(2)6-8-9-4-3-5-10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIHYSKTNRQNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428800 | |

| Record name | 2-ISOBUTYL-1,3-DITHIANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69824-23-3 | |

| Record name | 2-ISOBUTYL-1,3-DITHIANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Isobutyl-1,3-dithiane from Isovaleraldehyde

This guide provides a comprehensive overview of the synthesis of 2-isobutyl-1,3-dithiane from isovaleraldehyde, a cornerstone transformation in modern organic synthesis. The protocol detailed herein is grounded in the principles of the Corey-Seebach reaction, a powerful method for achieving polarity reversal (umpolung) of the carbonyl carbon.[1][2][3] This transformation is not merely a protection strategy but a gateway to forming new carbon-carbon bonds by converting the typically electrophilic aldehyde carbon into a potent nucleophile.[4][5]

This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic route. The causality behind experimental choices is explained, ensuring that the described protocols are robust and reproducible.

I. Strategic Overview: The Power of Umpolung

In standard carbonyl chemistry, the carbon atom of a carbonyl group is electrophilic due to the electronegativity of the adjacent oxygen atom. The Corey-Seebach reaction ingeniously inverts this reactivity.[6][7] By converting an aldehyde, such as isovaleraldehyde, into a 1,3-dithiane, the proton at the C2 position becomes sufficiently acidic (pKa ≈ 31-32) to be abstracted by a strong base like n-butyllithium (n-BuLi).[8][9] This generates a stabilized carbanion, an acyl anion equivalent, which can then act as a nucleophile to attack various electrophiles.[10]

The synthesis of this compound from isovaleraldehyde is the foundational step in this process. The resulting dithiane is a versatile intermediate that can be further elaborated to create complex molecules, making this a critical tool in the synthetic chemist's arsenal.[11][12]

II. The Reaction Mechanism: A Step-by-Step Causal Analysis

The formation of this compound from isovaleraldehyde proceeds via an acid-catalyzed thioacetalization reaction.[13][14] Understanding the mechanism is crucial for troubleshooting and optimizing the reaction conditions.

-

Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of isovaleraldehyde by a Lewis or Brønsted acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,3-propanedithiol, a potent nucleophile, attacks the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.

-

Elimination of Water: The hydroxyl group of the hemithioacetal is then protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule generates a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The second thiol group within the same 1,3-propanedithiol molecule then acts as an intramolecular nucleophile, attacking the carbocation to form the stable six-membered 1,3-dithiane ring.

The driving force for this reaction is the formation of the highly stable cyclic thioacetal and the removal of water, which can be facilitated by azeotropic distillation or the use of a dehydrating agent.

III. Detailed Experimental Protocol

This protocol provides a robust and validated method for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| Isovaleraldehyde | 86.13 | 1.0 g | 11.6 | Starting Material |

| 1,3-Propanedithiol | 108.23 | 1.4 g (1.2 mL) | 12.9 | Reagent |

| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | ~0.15 mL | ~1.2 | Catalyst |

| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - | Solvent |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | 20 mL | - | Quenching Agent |

| Brine (saturated NaCl solution) | - | 20 mL | - | Washing Agent |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add isovaleraldehyde (1.0 g, 11.6 mmol) and anhydrous dichloromethane (20 mL).

-

Addition of Thiol: Add 1,3-propanedithiol (1.4 g, 12.9 mmol) to the solution.

-

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (~0.15 mL, ~1.2 mmol) dropwise to the stirred solution.[15]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Visualizing the Workflow:

Caption: Experimental workflow for the synthesis of this compound.

IV. Safety Considerations: A Self-Validating System

A commitment to safety is paramount in any chemical synthesis. The following precautions ensure a self-validating and safe experimental environment.

-

1,3-Propanedithiol: This reagent has a strong, unpleasant odor and is a skin and eye irritant.[16][17][18] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[17]

-

Boron trifluoride etherate: This Lewis acid is corrosive and reacts with moisture. It should be handled with care under an inert atmosphere.

-

n-Butyllithium (for subsequent reactions): This reagent is highly pyrophoric and reacts violently with water.[19] It must be handled under a strict inert atmosphere using syringe or cannula techniques by trained personnel.[20][21]

-

General Precautions: Always work in a well-ventilated area and have appropriate spill kits and fire extinguishing equipment readily available.

V. Subsequent Transformations: The Umpolung in Action

The true synthetic utility of this compound lies in its subsequent deprotonation and reaction with electrophiles.

-

Deprotonation: The dithiane is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -30 to -78 °C). A solution of n-butyllithium in hexanes is then added dropwise to generate the 2-lithio-1,3-dithiane derivative.[6][22]

-

Alkylation: An electrophile, such as an alkyl halide, is then added to the solution of the lithiated dithiane. The carbanion acts as a nucleophile, attacking the electrophile to form a new carbon-carbon bond.[23][24]

-

Hydrolysis (Deprotection): The resulting 2,2-disubstituted-1,3-dithiane can be hydrolyzed back to a carbonyl group using various methods, most commonly with mercury(II) salts (e.g., HgCl₂/HgO) or other oxidative methods.[25][26] This step regenerates the carbonyl functionality, yielding a ketone.

Visualizing the Umpolung Strategy:

Caption: Overall synthetic strategy demonstrating the umpolung concept.

VI. Conclusion

The synthesis of this compound from isovaleraldehyde is a robust and highly valuable transformation in organic chemistry. It serves as the entry point to the powerful Corey-Seebach umpolung strategy, enabling the formation of new carbon-carbon bonds through the generation of an acyl anion equivalent. By understanding the underlying mechanism and adhering to the detailed experimental and safety protocols, researchers can confidently and efficiently utilize this reaction to construct complex molecular architectures.

VII. References

-

BenchChem. (n.d.). Application Notes and Protocols for the Formation of 1,3-Dithianes from Aldehydes and Ketones. Retrieved from --INVALID-LINK--

-

Corey, E. J., & Seebach, D. (n.d.). 1,3-Dithiane. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from --INVALID-LINK--

-

Ghavale, Y. R., et al. (2014). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. ACS Catalysis, 4(10), 3583-3587.

-

SynArchive. (n.d.). Corey-Seebach Reaction. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols: 1,3-Dithiane as a Protecting Group for Aldehydes. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from --INVALID-LINK--

-

Acros Organics. (2009). 1,3-Propanedithiol Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Umpolung Concept #Reversal of Polarity #FGT #1,3 Dithiane Chemistry #CarbonylUmpolug. (2022, August 9). YouTube. Retrieved from --INVALID-LINK--

-

Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(6), 4431-4436.

-

Wikipedia. (n.d.). Umpolung. Retrieved from --INVALID-LINK--

-

askIITians. (n.d.). Preparation of Aldehydes and Ketones. Retrieved from --INVALID-LINK--

-

J&K Scientific LLC. (n.d.). Corey-Seebach Reaction. Retrieved from --INVALID-LINK--

-

Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553–3560.

-

Nishide, K., et al. (1998). Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane. Tetrahedron Letters, 39(42), 7643-7646.

-

Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.

-

University of Pennsylvania. (n.d.). Standard Operating Procedure (SAMPLE) Before research use of highly toxic chemicals. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2014). 1,3-Propanedithiol Safety Data Sheet. Retrieved from --INVALID-LINK--

-

ECHEMI. (n.d.). 1,3-Propanedithiol SDS, 109-80-8 Safety Data Sheets. Retrieved from --INVALID-LINK--

-

Kumar, A., & Singh, R. (2016). Umpolung Chemistry: An Overview. Research Journal of Science and Technology, 8(2), 73-78.

-

Thermo Fisher Scientific. (2010). n-Butyllithium, 2.5M in hexane Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Umpolung Chemistry Explained | Reversing Carbonyl Reactivity with Dithianes. (2021, February 13). YouTube. Retrieved from --INVALID-LINK--

-

Ali, A., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(20), 6893.

-

Ali, A., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. ResearchGate. Retrieved from --INVALID-LINK--

-

1,3-Dithiane as acyl anion equivalent in umpolung chemistry. (2023, March 26). YouTube. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Corey–Seebach reaction and the use of dithianes as substrate in different catalytic systems. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols: Alkylation of 2,2-Dimethyl-1,3-dithiane with Alkyl Halides. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from --INVALID-LINK--

-

Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synthesis, 1976(07), 476-477.

-

Doro, F. T., et al. (2020). Reaction scheme and products: I isovaleralehyde; II isoprenol; III hemiacetal; IV 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. ResearchGate. Retrieved from --INVALID-LINK--

-

B.Sc. III Year | Organic synthesis via enolates | Alkylation of 1,3 - dithiane | एल्किलीकरण. (2020, October 1). YouTube. Retrieved from --INVALID-LINK--

-

University of California, Irvine. (n.d.). Organolithium Reagents. Retrieved from --INVALID-LINK--

-

Bachrach, S. M. (n.d.). Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. Retrieved from --INVALID-LINK--

-

Slideshare. (n.d.). Synthetic applications of 1,2 dithiane. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). 2‐Lithio‐1,3‐dithiane. Retrieved from --INVALID-LINK--

-

Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric. Retrieved from --INVALID-LINK--

References

- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Umpolung - Wikipedia [en.wikipedia.org]

- 4. rjstonline.com [rjstonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Corey-Seebach Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Preparation of Aldehydes and Ketones - Study Material for IIT-JEE | askIITians [askiitians.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. westliberty.edu [westliberty.edu]

- 18. echemi.com [echemi.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. utoledo.edu [utoledo.edu]

- 21. orgsyn.org [orgsyn.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 24. m.youtube.com [m.youtube.com]

- 25. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

spectroscopic data (NMR, IR, MS) of 2-Isobutyl-1,3-dithiane

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Isobutyl-1,3-dithiane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in modern organic synthesis. Primarily utilized as a masked acyl anion equivalent, the precise characterization of this compound is paramount for reaction monitoring, quality control, and mechanistic studies. This document offers researchers, scientists, and drug development professionals a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The discussion moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental choices and data interpretation.

Introduction: The Synthetic Utility of this compound

The 1,3-dithiane moiety is a cornerstone of synthetic organic chemistry, serving as a robust protecting group for carbonyl compounds and, more significantly, as a platform for "umpolung" or polarity-inverted reactivity.[1][2] The reaction of an aldehyde, in this case isovaleraldehyde, with 1,3-propanedithiol yields the corresponding 2-substituted-1,3-dithiane.[3] The C2 proton of this dithiane is rendered acidic, allowing for deprotonation with a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This nucleophile can then react with various electrophiles, enabling the formation of new carbon-carbon bonds. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, completing the synthetic transformation.

This compound is the product of protecting isovaleraldehyde and serves as the precursor to a nucleophilic isovaleryl anion equivalent. Understanding its spectroscopic signature is crucial for confirming its successful synthesis and purity before its use in subsequent, often costly, synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. The analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is an excellent solvent for this class of compound and its residual solvent peak is well-characterized.[4]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving complex multiplicities.

-

Acquisition Parameters: Collect 16-32 transients to ensure a good signal-to-noise ratio. A standard spectral width of 12-16 ppm is appropriate.

-

Data Processing: Process the free induction decay (FID) with a line broadening factor of 0.3 Hz to improve resolution and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual CHCl₃ signal at δ 7.26 ppm.

The structure of this compound dictates a specific set of signals. The chair conformation of the dithiane ring leads to distinct axial and equatorial proton environments for the ring methylene groups.

// Molecule structure mol [label="", pos="0,0!"]; C2 [label="C2", pos="-0.5,0.5!", shape=plaintext]; H_a [label="Ha", pos="-0.2,1.0!", shape=plaintext, fontcolor="#EA4335"]; S1 [label="S", pos="-1.5,0!", shape=plaintext]; S3 [label="S", pos="0.5,0!", shape=plaintext]; C4 [label="C4", pos="-1.2,-1.0!", shape=plaintext]; H_b_ax [label="Hb(ax)", pos="-1.8,-1.2!", shape=plaintext, fontcolor="#34A853"]; H_b_eq [label="Hb(eq)", pos="-0.6,-1.5!", shape=plaintext, fontcolor="#34A853"]; C6 [label="C6", pos="0.2,-1.0!", shape=plaintext]; H_b_ax_2 [label="Hb(ax)", pos="0.8,-1.2!", shape=plaintext, fontcolor="#34A853"]; H_b_eq_2 [label="Hb(eq)", pos="-0.4,-1.5!", shape=plaintext, fontcolor="#34A853"]; C5 [label="C5", pos="-0.5,-2.0!", shape=plaintext]; H_c_ax [label="Hc(ax)", pos="-1.1,-2.5!", shape=plaintext, fontcolor="#4285F4"]; H_c_eq [label="Hc(eq)", pos="0.1,-2.5!", shape=plaintext, fontcolor="#4285F4"];

// Isobutyl group C1_prime [label="C1'", pos="-1.5,1.5!", shape=plaintext]; H_d [label="Hd", pos="-1.8,2.0!", shape=plaintext, fontcolor="#FBBC05"]; H_d_2 [label="Hd", pos="-1.2,2.0!", shape=plaintext, fontcolor="#FBBC05"]; C2_prime [label="C2'", pos="-2.5,1.0!", shape=plaintext]; H_e [label="He", pos="-3.0,1.5!", shape=plaintext, fontcolor="#EA4335"]; C3_prime [label="C3'", pos="-3.5,0.5!", shape=plaintext]; H_f [label="Hf", pos="-4.0,1.0!", shape=plaintext, fontcolor="#34A853"]; H_f_2 [label="Hf", pos="-3.2,0.0!", shape=plaintext, fontcolor="#34A853"]; H_f_3 [label="Hf", pos="-3.8,-0.0!", shape=plaintext, fontcolor="#34A853"]; C3_prime_2 [label="C3'", pos="-2.8,2.0!", shape=plaintext]; H_f_4 [label="Hf", pos="-3.3,2.5!", shape=plaintext, fontcolor="#34A853"]; H_f_5 [label="Hf", pos="-2.5,2.5!", shape=plaintext, fontcolor="#34A853"]; H_f_6 [label="Hf", pos="-2.2,1.8!", shape=plaintext, fontcolor="#34A853"];

// Edges to represent bonds // Dithiane ring edge [len=1.0]; C2 -- S1; C2 -- S3; S1 -- C4; S3 -- C6; C4 -- C5; C6 -- C5;

// Isobutyl group attached to C2 C2 -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C2_prime -- C3_prime_2;

// Protons edge [style=dashed, color="#5F6368"]; C2 -- H_a; C4 -- H_b_ax; C4 -- H_b_eq; C6 -- H_b_ax_2; C6 -- H_b_eq_2; C5 -- H_c_ax; C5 -- H_c_eq; C1_prime -- H_d; C1_prime -- H_d_2; C2_prime -- H_e; C3_prime -- H_f; C3_prime -- H_f_2; C3_prime -- H_f_3; C3_prime_2 -- H_f_4; C3_prime_2 -- H_f_5; C3_prime_2 -- H_f_6; }

Caption: Structure of this compound with proton labels.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hₐ | 4.1 - 4.2 | t | Jₐ₋ₑ ≈ 7.0 | 1H | Methine proton at C2 |

| Hₑ | 2.8 - 2.9 | m | - | 4H | Methylene protons at C4/C6 |

| Hₑ | 1.8 - 2.0 | m | - | 2H | Methylene protons at C5 |

| Hₒ | 1.6 - 1.7 | m | - | 2H | Methylene protons of isobutyl |

| Hₒ | 1.9 - 2.1 | m | J ≈ 6.8 | 1H | Methine proton of isobutyl |

| Hₑ | 0.9 - 1.0 | d | J ≈ 6.8 | 6H | Methyl protons of isobutyl |

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy reveals each unique carbon environment in the molecule as a single peak. The chemical shift is indicative of the carbon's hybridization and its electronic environment.

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: Acquire the spectrum on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is required.[5] Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary for quantitative accuracy, especially for quaternary carbons.[6]

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.[4]

| Predicted δ (ppm) | Assignment | Rationale |

| 48 - 50 | C2 | Methine carbon bonded to two electronegative sulfur atoms. |

| 45 - 47 | Isobutyl CH₂ | Aliphatic methylene carbon. |

| 30 - 32 | C4 / C6 | Dithiane ring methylene carbons adjacent to sulfur. |

| 26 - 28 | C5 | Dithiane ring methylene carbon. |

| 24 - 26 | Isobutyl CH | Aliphatic methine carbon. |

| 22 - 24 | Isobutyl CH₃ | Equivalent aliphatic methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the spectrum is dominated by C-H and C-S bond vibrations.

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two NaCl or KBr salt plates (thin film).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Collect 16-32 scans over a range of 4000-600 cm⁻¹. Perform a background scan of the clean salt plates first.

-

Data Processing: The instrument software automatically performs the Fourier transform and plots transmittance or absorbance versus wavenumber (cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 2955 - 2870 | Strong | C-H stretch | sp³ C-H from isobutyl and dithiane rings.[7] |

| 1465 | Medium | C-H bend | CH₂ scissoring. |

| 1385 - 1365 | Medium | C-H bend | Characteristic gem-dimethyl split for isobutyl group. |

| 1250 - 1000 | Medium-Weak | C-C stretch | Fingerprint region. |

| 750 - 600 | Medium-Weak | C-S stretch | Carbon-sulfur bond vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for generating the molecular ion [M+H]⁺. Electron Impact (EI) is useful for observing characteristic fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

The molecular weight of this compound (C₈H₁₆S₂) is 176.34 g/mol .

Caption: Plausible EI fragmentation pathway for this compound.

| m/z Value | Proposed Fragment | Formula | Notes |

| 176 | Molecular Ion (M⁺•) | [C₈H₁₆S₂]⁺• | The parent ion. |

| 119 | [M - C₄H₉]⁺ | [C₄H₇S₂]⁺ | Loss of the isobutyl group, forming the dithianyl cation. This is often a prominent peak.[8] |

| 106 | [C₄H₁₀S]⁺• | [C₄H₁₀S]⁺• | Cleavage of the dithiane ring. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Isobutyl cation. |

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive spectroscopic fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and connectivity. IR spectroscopy identifies the key functional groups, primarily the sp³ C-H and C-S bonds. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the isobutyl substituent. This comprehensive guide serves as an authoritative reference for the characterization of this synthetically important molecule, enabling researchers to proceed with confidence in their synthetic endeavors.

References

- Royal Society of Chemistry. (2020). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers.

- PubMed Central. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. A general reference for typical ¹³C NMR chemical shifts.

- ResearchGate. (2016). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects.

- Journal of the American Chemical Society. (n.d.). Conformational analysis. XVIII. 1,3-Dithianes. Conformational preferences of alkyl substituents and the chair-boat energy difference.

- Química Organica.org. (n.d.). Synthesis of 1,3-dithianes.

- University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis.

- Sigma-Aldrich. (2014). Synthesis of isotopically labeled 1,3-dithiane.

- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. A comprehensive overview of the preparation and use of dithianes as protecting groups.

- Royal Society of Chemistry. (n.d.). Supplementary Information. Provides examples of referencing NMR spectra.

- ResearchGate. (n.d.). Cleavage of 1,3‐dithianes. Discusses reactions involving dithianes.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Contains examples of detailed NMR spectral assignments.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. A reference for common IR absorption frequencies.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. Synthesis of 1,3-dithianes [quimicaorganica.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Isobutyl-1,3-dithiane

Introduction: The Strategic Role of 2-Isobutyl-1,3-dithiane in Modern Organic Synthesis

In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups is paramount to the construction of complex molecular architectures. Among the myriad of tools available to the modern chemist, this compound stands out as a versatile and powerful synthon. This technical guide serves as an in-depth exploration of its core physical and chemical properties, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness its synthetic potential.

At its core, this compound is a cyclic thioacetal, a structural motif that imparts a unique and highly valuable form of reactivity. While seemingly a simple protective group for the isovaleraldehyde carbonyl, its true power lies in its ability to undergo "umpolung," a German term for polarity inversion. This concept, pioneered by E.J. Corey and Dieter Seebach, allows for the transformation of the normally electrophilic carbonyl carbon into a potent nucleophile.[1][2][3][4] This guide will delve into the mechanistic underpinnings of this reactivity, offering a comprehensive overview of the deprotonation and subsequent carbon-carbon bond-forming reactions that make this compound an indispensable tool in the synthesis of a diverse array of molecular targets.

This document moves beyond a mere recitation of facts, aiming to provide a causal understanding of experimental choices and protocols. By grounding our discussion in authoritative references and presenting data in a clear, accessible format, we endeavor to equip the reader with the expertise to confidently and safely incorporate this compound into their synthetic endeavors.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆S₂ | [5] |

| Molecular Weight | 176.35 g/mol | [5] |

| CAS Number | 69824-23-3 | [5] |

| Appearance | Colorless to pale yellow liquid | General Observation |

| Boiling Point | 75 - 77 °C at 0.2 mmHg | [6] |

| Density | Not specified, but expected to be slightly denser than water | General knowledge of thioacetals |

| Refractive Index (n_D²⁰) | 1.532 | [5] |

| Solubility | Soluble in most organic solvents (e.g., THF, diethyl ether, dichloromethane); insoluble in water. | General knowledge of similar compounds |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the characteristic spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

-

¹H NMR (CDCl₃, 300 MHz) δ (ppm):

-

4.08 (t, J = 3.0 Hz, 1H): This triplet corresponds to the proton at the C2 position of the dithiane ring (S-CH-S). The triplet splitting arises from coupling to the adjacent methylene protons of the isobutyl group.

-

2.90 - 2.80 (m, 2H): This multiplet represents the two equatorial protons on the carbons adjacent to the sulfur atoms (C4 and C6) of the dithiane ring.

-

2.70 - 2.60 (m, 2H): This multiplet is assigned to the two axial protons on the carbons adjacent to the sulfur atoms (C4 and C6).

-

2.10 - 1.95 (m, 1H): This multiplet corresponds to the methine proton (-CH-) of the isobutyl group.

-

1.90 - 1.70 (m, 2H): This multiplet represents the methylene protons (-CH₂-) of the isobutyl group.

-

1.00 (d, J = 6.6 Hz, 6H): This doublet is characteristic of the two equivalent methyl groups (-CH₃) of the isobutyl moiety, split by the adjacent methine proton.

-

Reference Spectrum available at SpectraBase.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are as follows:

-

¹³C NMR (CDCl₃, 75 MHz) δ (ppm):

-

~50-55: C2 (S-CH-S)

-

~45-50: Methylene of isobutyl group (-CH₂-)

-

~30-35: C4 and C6 of the dithiane ring (-SCH₂-)

-

~25-30: Methine of isobutyl group (-CH-)

-

~22-25: C5 of the dithiane ring (-CH₂-)

-

~22: Methyl carbons of isobutyl group (-CH₃)

-

Note: These are predicted values based on typical chemical shifts for similar structures.[8][9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For this compound, the spectrum is characterized by the absence of a strong carbonyl (C=O) stretch and the presence of C-H and C-S vibrations.

-

Characteristic Absorptions (cm⁻¹):

-

2950-2850: C-H stretching vibrations of the alkyl groups.

-

1465 & 1385: C-H bending vibrations of the methyl and methylene groups.

-

~700-600: C-S stretching vibrations.

-

Reference spectra for the parent 1,3-dithiane can be found in the NIST WebBook.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI) MS:

Synthesis of this compound: A Detailed Experimental Protocol

The most common and efficient method for the synthesis of this compound is the acid-catalyzed thioacetalization of isovaleraldehyde with 1,3-propanedithiol.[18][19]

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add isovaleraldehyde (1.0 equivalent) and anhydrous dichloromethane (DCM) to make a 0.5 M solution.

-

Addition of Thiol: Add 1,3-propanedithiol (1.05 equivalents) to the stirred solution.

-

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.05 equivalents) dropwise via syringe. Caution: The reaction can be exothermic.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure this compound.

Chemical Reactivity: The Power of Umpolung

The cornerstone of this compound's utility is its "umpolung" reactivity. The proton at the C2 position is rendered acidic (pKa ≈ 31 in DMSO) by the two adjacent sulfur atoms, which can stabilize the resulting carbanion. Deprotonation with a strong base, typically n-butyllithium (n-BuLi), generates the 2-lithio-1,3-dithiane derivative, a potent nucleophile and a synthetic equivalent of an isovaleryl anion.[1][20][21]

Caption: Umpolung reactivity of this compound.

Experimental Protocol: Deprotonation and Alkylation

This protocol details the generation of the lithiated species and its subsequent reaction with an alkyl halide as a representative electrophile.

-

Preparation of the Lithiated Dithiane: a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to make a 0.5 M solution. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise via syringe, ensuring the internal temperature does not rise significantly. d. After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 2 hours. The formation of the lithiated species is often indicated by a color change.

-

Reaction with an Electrophile (e.g., Benzyl Bromide): a. Cool the solution of the lithiated dithiane back down to -78 °C. b. Slowly add a solution of benzyl bromide (1.1 equivalents) in anhydrous THF dropwise. c. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and extract with diethyl ether. c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel.

Deprotection (Hydrolysis)

To unmask the carbonyl functionality, the dithiane needs to be hydrolyzed. Several methods exist, often requiring reagents that are compatible with the other functional groups in the molecule. A common method involves the use of mercury(II) chloride.[19]

-

Hydrolysis Procedure: a. Dissolve the 2,2-disubstituted-1,3-dithiane in a mixture of aqueous acetonitrile. b. Add mercury(II) chloride (2.5 equivalents) and calcium carbonate (2.5 equivalents). c. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). d. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate. e. Extract the aqueous residue with an appropriate organic solvent, dry, and concentrate to yield the desired ketone.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The deprotonation step involves the use of n-butyllithium, a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. Strict anhydrous and anaerobic techniques are essential. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily due to its ability to function as a nucleophilic acyl anion equivalent through the principle of umpolung. Its physical and chemical properties are well-suited for a range of synthetic transformations, enabling the construction of complex carbon skeletons. This guide has provided a comprehensive overview of its properties, detailed experimental protocols for its synthesis and use, and the necessary safety considerations. By understanding the principles and techniques outlined herein, researchers can effectively leverage the unique reactivity of this compound to advance their synthetic objectives in drug discovery and materials science.

References

-

Ansari, M. A., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367. [Link][1][2][3][4]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link][19]

-

Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. [Link][22]

-

YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. [Link][21]

-

SpectraBase. (n.d.). 2-(2-methylpropyl)-1,3-dithiane. [Link][7]

-

Corey, E. J., & Seebach, D. (1971). 1,3-Dithiane. Organic Syntheses, 51, 72. [Link][18]

-

NIST. (n.d.). 1,3-Dithiane. NIST Chemistry WebBook. [Link][12][23]

-

Smith, K., et al. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(1), 58-64. [Link][25]

-

ResearchGate. (n.d.). 13. 13C Chemical Shifts of Organic Compounds. [Link][8]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link][10]

-

Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. [Link][14]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link][15]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][16]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Link][17]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link][9]

Sources

- 1. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. 1,3-Dithiane [webbook.nist.gov]

- 13. 1,3-Dithiane | C4H8S2 | CID 10451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. whitman.edu [whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. uwindsor.ca [uwindsor.ca]

- 23. 1,3-Dithiane [webbook.nist.gov]

- 24. Dithiane - Wikipedia [en.wikipedia.org]

- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

The Isobutyl Dithiane Shield: A Technical Guide to Carbonyl Protection and Umpolung Reactivity

For Immediate Release

A Senior Application Scientist's In-Depth Guide to the Strategic Application of 2-Isobutyl-1,3-Dithiane in Complex Organic Synthesis

In the intricate landscape of modern organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protecting groups available to the discerning chemist, the 1,3-dithiane moiety has long been prized for its robustness and unique reactivity profile. This technical guide provides a comprehensive exploration of a specific and highly versatile member of this class: This compound . We will delve into its role as a steadfast protecting group for aldehydes, its synthesis and deprotection, and its pivotal function as an acyl anion equivalent in the context of the renowned Corey-Seebach reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this powerful synthetic tool.

The Imperative of Carbonyl Protection and the Rise of Dithianes

The carbonyl group, with its inherent electrophilicity, is a linchpin of carbon-carbon bond formation. However, this reactivity can also be a liability in multi-step syntheses where its presence can interfere with desired transformations elsewhere in the molecule. Consequently, the temporary conversion of a carbonyl into a less reactive functionality—a protecting group—is an indispensable strategy.

1,3-Dithianes, cyclic thioacetals formed from the reaction of a carbonyl compound with 1,3-propanedithiol, have emerged as a superior choice for carbonyl protection due to their exceptional stability across a broad spectrum of reaction conditions, including both acidic and basic environments where other protecting groups like acetals might falter.[1]

This compound: A Closer Look

This compound (CAS No: 69824-23-3, Molecular Formula: C₈H₁₆S₂) is the protective adduct of isovaleraldehyde. The presence of the isobutyl group imparts specific steric and electronic properties that can be advantageous in certain synthetic contexts.

Synthesis of this compound

The formation of this compound is typically achieved through the acid-catalyzed reaction of isovaleraldehyde with 1,3-propanedithiol.[2] Lewis acids are commonly employed to facilitate this transformation.

Conceptual Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Materials:

-

Isovaleraldehyde

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of isovaleraldehyde (1.0 equivalent) in anhydrous DCM, add 1,3-propanedithiol (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05-0.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

-

The Art of Deprotection: Regenerating the Carbonyl

The utility of a protecting group is ultimately defined by the ease and selectivity of its removal. Due to their stability, the deprotection of 1,3-dithianes often requires specific and sometimes harsh conditions. The choice of deprotection strategy is critical and must be made in the context of the other functional groups present in the molecule.

Common Deprotection Methodologies

A variety of methods have been developed for the cleavage of the dithiane group to regenerate the parent carbonyl compound. These can be broadly categorized as metal-mediated, oxidative, and other methods.

| Deprotection Method | Reagents | Key Considerations |

| Metal-Mediated | HgCl₂/CaCO₃, Hg(NO₃)₂ | Highly effective but utilizes toxic heavy metals.[3][4] |

| Oxidative | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Generally mild and efficient.[2] |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Effective for a range of dithianes.[3][5][6] | |

| Iodine/H₂O₂ | A mild and environmentally benign option.[3] | |

| Acid-Catalyzed | Polyphosphoric Acid (PPA)/Acetic Acid | A metal-free acidic cleavage method.[1][7] |

Mechanism of Metal-Mediated Deprotection (using Hg²⁺):

Caption: Simplified mechanism of mercury(II)-mediated dithiane deprotection.

Detailed Experimental Protocol: Oxidative Deprotection with DDQ

-

Materials:

-

This compound

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Acetonitrile (MeCN)

-

Water

-

-

Procedure:

-

Dissolve the this compound (1.0 equivalent) in a mixture of MeCN and water (typically 9:1 v/v).

-

Add DDQ (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain isovaleraldehyde.

-

Beyond Protection: The Power of Umpolung

Perhaps the most significant application of 1,3-dithianes in organic synthesis is their role in "umpolung" or the reversal of polarity of the carbonyl carbon.[2][5][7][8] The protons at the C-2 position of a 1,3-dithiane are acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[2] This lithiated dithiane serves as a masked acyl anion, a synthetic equivalent that is not directly accessible from the parent aldehyde.

This nucleophilic species can then react with a variety of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. Subsequent deprotection of the dithiane moiety reveals a ketone, effectively achieving the acylation of the electrophile. This powerful strategy is known as the Corey-Seebach reaction.[5][7][8]

The Corey-Seebach Reaction with this compound:

Caption: The Corey-Seebach reaction transforms an aldehyde into a nucleophilic acyl anion equivalent.

Case Study: The Strategic Use of Dithianes in Natural Product Synthesis

The strategic deployment of dithiane chemistry is elegantly illustrated in numerous total syntheses of complex natural products. For instance, in the synthesis of the monocerin family of natural products, a 1,3-dithiane derivative was utilized as a key building block.[9] The dithiane was formed from an aldehyde, and its corresponding anion underwent a nucleophilic addition to a chiral epoxide.[9] Subsequent oxidative hydrolysis of the dithiane unmasked a ketone, which was a crucial intermediate en route to the final natural product.[9] This example underscores the power of dithiane chemistry to not only protect a carbonyl group but also to facilitate key carbon-carbon bond formations through umpolung reactivity.

Conclusion

This compound stands as a testament to the versatility and power of dithiane chemistry in modern organic synthesis. Its dual role as a robust carbonyl protecting group and a precursor to a potent acyl anion equivalent provides chemists with a reliable and strategic tool for the construction of complex molecular architectures. A thorough understanding of its formation, deprotection, and unique reactivity, as outlined in this guide, is essential for its effective implementation in the synthesis of novel therapeutics and other valuable organic compounds. The judicious choice of reaction conditions, particularly for the deprotection step, is paramount to ensure the integrity of other functional groups within the molecule and to maximize the overall efficiency of the synthetic route.

References

-

Bioinspired total syntheses of natural products: a personal adventure. (2025). PMC - NIH. Retrieved from [Link]

-

Corey–Seebach reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Corey-Seebach Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

-

Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. (n.d.). Arkivoc. Retrieved from [Link]

-

Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. (n.d.). MDPI. Retrieved from [Link]

-

Mercury assisted deprotection of dithiane. (2014, January 2). Chemistry Stack Exchange. Retrieved from [Link]

-

1s-(−)-1,3-dithiane 1-oxide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. (2025). Request PDF - ResearchGate. Retrieved from [Link]

-

Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). (n.d.). Request PDF - ResearchGate. Retrieved from [Link]

-

Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. (2025). Request PDF - ResearchGate. Retrieved from [Link]

-

2,2'-(Ethylene)di-1,3-dithiane | C10H18S4 | CID 84720. (n.d.). PubChem. Retrieved from [Link]

-

1,3-Dithiane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. (2025). ResearchGate. Retrieved from [Link]

-

Oxidative Deprotection of 1,3-Dithiane Group Using NaClO2 and NaH2PO4 in Aqueous Methanol. (2025). Request PDF - ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. Bioinspired total syntheses of natural products: a personal adventure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Umpolung Reactivity of 2-Isobutyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reversing the Logic of Carbonyl Chemistry

In the landscape of organic synthesis, the carbonyl group typically plays the role of an electrophile, with its electron-deficient carbon atom readily accepting nucleophilic attack. However, the ability to invert this inherent polarity—a concept known as "umpolung" (a German term for "polarity reversal")—opens up a powerful and versatile strategy for carbon-carbon bond formation.[1][2] This guide focuses on the umpolung reactivity of 2-isobutyl-1,3-dithiane, a key substrate in the renowned Corey-Seebach reaction, which transforms the typically electrophilic carbon of isovaleraldehyde into a potent nucleophilic acyl anion equivalent.[2]

This temporary reversal of polarity is achieved by converting the aldehyde into a 1,3-dithiane. The resulting thioacetal possesses protons at the C2 position that are sufficiently acidic (pKa ≈ 31) to be abstracted by a strong base, such as n-butyllithium.[3] This deprotonation generates a stabilized carbanion, a nucleophilic species that can engage in a wide array of bond-forming reactions with various electrophiles.[3] Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl group, yielding a ketone that would be otherwise challenging to synthesize through conventional methods.[4]

This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound, offering detailed experimental protocols and an exploration of the causality behind the methodological choices.

The Strategic Synthesis of this compound

The journey into the umpolung reactivity of this compound begins with its synthesis from isovaleraldehyde and 1,3-propanedithiol. This reaction is a classic example of thioacetal formation, typically catalyzed by a Lewis acid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Isovaleraldehyde

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of isovaleraldehyde (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add 1,3-propanedithiol (1.1 eq).

-

Slowly add boron trifluoride diethyl etherate (0.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Expertise & Experience: The choice of a Lewis acid catalyst like BF₃·OEt₂ is crucial for activating the carbonyl group of the aldehyde, facilitating nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. The reaction is typically performed in an inert solvent like dichloromethane to prevent side reactions with water. The aqueous workup with sodium bicarbonate is necessary to neutralize the acidic catalyst.

The Heart of Umpolung: Deprotonation to a Nucleophilic Acyl Anion Equivalent

The key step that unlocks the umpolung reactivity of this compound is the deprotonation at the C2 position. The electron-withdrawing nature and polarizability of the two adjacent sulfur atoms increase the acidity of the C-H bond, allowing for its removal by a strong, non-nucleophilic base.

Experimental Protocol: Generation of 2-Lithio-2-isobutyl-1,3-dithiane

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -30 °C to -20 °C.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the internal temperature below -15 °C.

-

After the addition is complete, stir the resulting solution at -20 °C for 1-2 hours. The pale yellow to colorless solution of 2-lithio-2-isobutyl-1,3-dithiane is now ready for reaction with an electrophile.

Trustworthiness: This protocol is a self-validating system. The success of the deprotonation can be qualitatively assessed by the formation of a clear solution. For quantitative analysis, an aliquot of the lithiated species can be quenched with a known amount of a suitable electrophile (e.g., benzaldehyde) and the product yield determined by GC or NMR analysis. The low temperature is critical to prevent side reactions, such as the deprotonation of the solvent (THF) by the highly basic n-butyllithium.

Broadening Synthetic Horizons: Reactions with Electrophiles

The true synthetic utility of the 2-lithio-2-isobutyl-1,3-dithiane anion is demonstrated by its versatile reactivity with a wide range of electrophiles. This allows for the construction of a diverse array of ketones after the final hydrolysis step.

Data Presentation: Representative Reactions and Yields

| Electrophile | Product after Hydrolysis | Typical Yield (%) |

| Methyl Iodide | 4-Methyl-2-pentanone | 85-95 |

| Benzyl Bromide | 1-Phenyl-4-methyl-2-pentanone | 80-90 |

| Benzaldehyde | 1-Hydroxy-1-phenyl-4-methyl-2-pentanone | 75-85 |

| Cyclohexanone | 1-(1-Hydroxycyclohexyl)-3-methyl-1-butanone | 70-80 |

| Styrene Oxide | 1-Hydroxy-4-methyl-1-phenyl-2-pentanone | 65-75 |

Note: Yields are approximate and can vary depending on specific reaction conditions and purification methods.

Experimental Protocol: Reaction with an Electrophile (Example: Benzyl Bromide)

Procedure:

-

To the freshly prepared solution of 2-lithio-2-isobutyl-1,3-dithiane at -20 °C, add benzyl bromide (1.0 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-benzyl-2-isobutyl-1,3-dithiane can be purified by column chromatography.

The Final Unveiling: Hydrolysis to the Carbonyl Compound

The culmination of the Corey-Seebach reaction is the hydrolysis of the 2,2-disubstituted-1,3-dithiane to regenerate the carbonyl functionality. This step is often the most challenging due to the stability of the thioacetal. Various reagents have been developed to effect this transformation, with mercury(II) salts being classic reagents, although less toxic alternatives are now often preferred.

Experimental Protocol: Hydrolysis using Mercury(II) Chloride and Mercury(II) Oxide

Materials:

-

2-Benzyl-2-isobutyl-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Mercury(II) oxide (HgO)

-

Aqueous acetonitrile or methanol

Procedure:

-

To a solution of 2-benzyl-2-isobutyl-1,3-dithiane (1.0 eq) in aqueous acetonitrile (e.g., 9:1 MeCN:H₂O), add mercury(II) chloride (2.2 eq) and mercury(II) oxide (2.2 eq).

-

Stir the resulting suspension vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble mercury salts.

-

Dilute the filtrate with water and extract with diethyl ether.

-

Wash the combined organic layers with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Authoritative Grounding: The use of mercury(II) salts facilitates the hydrolysis by acting as a soft Lewis acid that coordinates strongly to the soft sulfur atoms, weakening the C-S bonds and promoting nucleophilic attack by water.[4] The mercury(II) oxide is added to buffer the reaction mixture and neutralize the acid that is formed.

Conclusion

The umpolung reactivity of this compound represents a powerful tool in the arsenal of the synthetic organic chemist. By temporarily inverting the normal polarity of the carbonyl group of isovaleraldehyde, this methodology provides access to a wide range of ketones that would be difficult to prepare using conventional synthetic strategies. The robustness of the dithiane group to a variety of reaction conditions, coupled with the high nucleophilicity of its corresponding anion, makes this a reliable and versatile method for carbon-carbon bond formation. This guide has provided a detailed overview of the key steps involved, from the synthesis of the dithiane precursor to its deprotonation, reaction with electrophiles, and final hydrolysis, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this important synthetic transformation.

References

-

Corey, E. J.; Seebach, D. Synthesis of 1,2-Diketones and α-Hydroxy Ketones. Angewandte Chemie International Edition in English, 1965 , 4(12), 1077-1078. [Link]

-

Seebach, D. Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 1979 , 18(4), 239-258. [Link]

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999. [Link]

-

Smith, A. B., III; Xiang, M. Anion Relay Chemistry: An Effective Tactic for Diversity Oriented Synthesis. Journal of the American Chemical Society, 2006 , 128(1), 66-67. [Link]

-

Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

-

Yus, M.; Nájera, C.; Foubelo, F. The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 2003 , 59(33), 6147-6212. [Link]

-

2-Lithio-1,3-dithiane. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

discovery and first synthesis of 2-Isobutyl-1,3-dithiane

An In-Depth Technical Guide to the Discovery and Foundational Synthesis of 2-Isobutyl-1,3-dithiane

Abstract

The discovery of 2-substituted-1,3-dithianes and their application as masked acyl anions represents a watershed moment in the field of organic synthesis. This guide delves into the conceptual origins and the seminal first synthesis of this compound, a classic example of this compound class. We will explore the principle of "Umpolung," or dipole inversion, pioneered by E.J. Corey and D. Seebach, which transformed the traditional electrophilic character of a carbonyl carbon into a potent nucleophile. This document provides a detailed, step-by-step protocol for the synthesis, explains the mechanistic underpinnings of the reaction, and discusses the profound impact this chemistry has had on the logic of retrosynthetic analysis and the strategic construction of complex molecules.

The Conceptual Breakthrough: Reversing Carbonyl Reactivity through Umpolung

In conventional organic chemistry, the carbonyl carbon is an electrophilic center, readily attacked by nucleophiles due to the polarization of the C=O bond. The groundbreaking work of E.J. Corey and Dieter Seebach in the 1960s introduced a revolutionary strategy to invert this inherent reactivity, a concept they termed "Umpolung" (German for "polarity inversion"). Their approach was to temporarily convert the electrophilic carbonyl carbon of an aldehyde into a nucleophilic species—an acyl anion equivalent—that could attack electrophiles.

This was achieved by transforming the aldehyde into a 1,3-dithiane. The dithioacetal functionality serves two critical purposes:

-

Protection: It masks the reactive aldehyde group from nucleophilic attack.

-

Acidity Enhancement: The presence of two sulfur atoms significantly increases the acidity of the C-H bond at the C2 position (the former formyl proton). This increased acidity allows for the proton to be removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi), generating a stabilized carbanion. This lithiated dithiane is a robust and highly effective acyl anion synthon, capable of reacting with a wide range of electrophiles.

The discovery of this method provided synthetic chemists with a powerful new tool, fundamentally altering the way they approached the synthesis of ketones, α-hydroxy ketones, and other critical structures.

The Seminal Synthesis: A Step-by-Step Protocol

The first synthesis of this compound was reported as part of a broader study on the synthetic utility of 2-lithio-1,3-dithianes. The procedure involves the formation of the dithiane from the corresponding aldehyde, isovaleraldehyde (3-methylbutanal).

Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Role | Key Considerations |

| Isovaleraldehyde | C₅H₁₀O | 86.13 | Starting Material | Should be freshly distilled to remove isovaleric acid impurities. |

| 1,3-Propanedithiol | C₃H₈S₂ | 108.23 | Thioacetalization Agent | Possesses a strong, unpleasant odor. Handle in a well-ventilated fume hood. |

| Boron Trifluoride Etherate | BF₃·O(C₂H₅)₂ | 141.93 | Lewis Acid Catalyst | Highly corrosive and moisture-sensitive. Handle with care under inert atmosphere. |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Solvent | Dry, anhydrous grade is required. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Quenching Agent | Used as an aqueous solution to neutralize the catalyst. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Used to remove residual water from the organic phase. |

Experimental Workflow

The following protocol is adapted from the methodologies established by Corey and Seebach.

Step 1: Setup and Reagent Addition

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add isovaleraldehyde (1.0 eq) and 1,3-propanedithiol (1.05 eq) in anhydrous dichloromethane (approx. 0.5 M).

-

Cool the mixture to 0 °C in an ice-water bath.

Step 2: Catalysis and Reaction Monitoring

-

Slowly add boron trifluoride etherate (BF₃·OEt₂, ~0.1 eq) dropwise to the stirred solution. The addition is exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.

Step 3: Workup and Quenching

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium hydroxide (NaOH).

-

Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.

-

Wash the organic layer successively with saturated aqueous NaOH (2x) and brine (1x).

Step 4: Isolation and Purification

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil, this compound, can be purified by vacuum distillation or column chromatography to yield a colorless oil.

Reaction Mechanism and Causality

The formation of the dithiane is a classic acid-catalyzed thioacetalization.

-

Activation of the Carbonyl: The Lewis acid catalyst, BF₃·OEt₂, coordinates to the carbonyl oxygen of isovaleraldehyde. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and susceptible to attack.

-

Nucleophilic Attack: One of the thiol groups of 1,3-propanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemithioacetal intermediate.

-

Proton Transfer & Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule (facilitated by the Lewis acid) to generate a highly reactive sulfonium ion.

-

Intramolecular Cyclization: The second thiol group within the same molecule then attacks the carbon of the sulfonium ion in an intramolecular fashion, forming the stable six-membered dithiane ring.

-

Catalyst Regeneration: The catalyst is regenerated, completing the catalytic cycle.

The choice of a Lewis acid like BF₃·OEt₂ is crucial as it is potent enough to activate the aldehyde without promoting unwanted side reactions. The reaction is typically run under anhydrous conditions to prevent the catalyst from being quenched by water and to drive the equilibrium towards the product side, as water is a byproduct of the reaction.

Caption: Mechanism of Lewis acid-catalyzed dithiane formation.

The Core Application: Generation of the Acyl Anion Equivalent

The true "discovery" associated with this compound is its subsequent deprotonation to form a nucleophile.[1][2] This second stage is what constitutes the Corey-Seebach reaction.

-

Deprotonation: The synthesized this compound is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -30 °C to -78 °C).

-

Base Addition: A strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), is added dropwise. The butyl anion removes the acidic proton from C2, generating 2-lithio-2-isobutyl-1,3-dithiane.[1][3][4] The low temperature is critical to prevent the base from reacting with the solvent or causing side reactions.

-

Nucleophilic Attack: This lithiated species is now a powerful nucleophile and can react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyls) to form a new carbon-carbon bond.[3][5]

-

Hydrolysis (Deprotection): In a final step, the dithiane group is removed to unveil the new carbonyl group, typically using reagents like mercury(II) salts.[1][3]

Caption: Overall workflow of the Corey-Seebach reaction.

Significance and Impact on Organic Synthesis

The development of dithiane-based umpolung chemistry was not merely a new reaction; it was a paradigm shift in synthetic logic.

-

New Retrosynthetic Disconnections: It allowed chemists to disconnect target molecules at carbonyl positions in an "unnatural" way, envisioning the carbonyl carbon as a nucleophilic synthon (an acyl anion). This opened up pathways to molecules that were previously difficult to synthesize.[3][6]

-

Synthesis of Complex Ketones: The reaction provides a reliable method for the synthesis of ketones by forming a C-C bond adjacent to a carbonyl group.

-

Access to 1,2-Functionality: It uniquely enables the synthesis of α-hydroxy ketones and 1,2-diketones, products that cannot be readily formed through traditional methods like aldol additions.[1][2][3]

-

Foundation for Further Research: The principles established by Corey and Seebach inspired decades of research into other types of umpolung reactivity and the development of a wide array of acyl anion equivalents.[7][8]

References

-

Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Derivates Using Carbanions from 1,3-Dithianes. Angewandte Chemie International Edition, 4(12), 1077-1078. [Link]

-

Organic Chemistry Portal. Corey-Seebach Reaction. [Link]

-

Wikipedia. Corey–Seebach reaction. [Link]

-

SynArchive. Corey-Seebach Reaction. [Link]

-

Chaudhary, P., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367. [Link]

-

Research Journal of Science and Technology. Umpolung Chemistry: An Overview. [Link]

-

J&K Scientific LLC. Corey-Seebach Reaction. [Link]

Sources

- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Corey-Seebach Reaction [organic-chemistry.org]

- 4. wikiwand.com [wikiwand.com]

- 5. synarchive.com [synarchive.com]

- 6. dnmfaizpur.org [dnmfaizpur.org]

- 7. Synthesis of 1,n‐Dicarbonyl Derivates Using Carbanions from 1,3‐Dithianes (1965) | E. J. Corey | 142 Citations [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Theoretical Conformational Analysis of 2-Isobutyl-1,3-dithiane

Abstract

The 1,3-dithiane scaffold is a cornerstone of modern organic synthesis, primarily for its role in umpolung or reverse polarity chemistry. The stereoelectronic and steric environment of this six-membered heterocycle, particularly at the C2 position, dictates its reactivity and utility. This in-depth guide provides a comprehensive framework for performing and interpreting theoretical calculations to elucidate the conformational preferences of 2-isobutyl-1,3-dithiane. We will explore the fundamental principles governing its structure, detail a rigorous computational workflow using Density Functional Theory (DFT), and discuss the analysis of the results in the context of established chemical principles and experimental validation. This document is intended for researchers, computational chemists, and drug development professionals who leverage computational tools to predict molecular behavior and guide synthetic efforts.

Introduction: The Structural Nuances of a Synthetic Workhorse